molecular formula C30H46O10 B1492955 Gageomacrolactin 3 CAS No. 1428653-23-9

Gageomacrolactin 3

Cat. No. B1492955
CAS RN: 1428653-23-9
M. Wt: 566.7 g/mol
InChI Key: HUEUKSNRFPKEMR-VSIUFNMPSA-N
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Description

Gageomacrolactin 3 is a chemical compound . It is one of the variants of Geomacrolactin (GML), a natural polymer produced by the Gram-positive bacteria Bacillus subtilis. The monomeric unit of this compound consists of a cyclic lactone ring and a long aliphatic side chain.


Molecular Structure Analysis

The molecular structure of this compound includes a cyclic lactone ring and a long aliphatic side chain . Its molecular formula is C30H46O10.

Scientific Research Applications

  • Antimicrobial Properties:

    • Gageomacrolactin 3, derived from marine bacteria, has been identified as a potent antimicrobial agent. A study on compounds isolated from Bacillus subtilis, a marine-derived bacterium, found that gageomacrolactins, including this compound, displayed strong antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds also exhibited significant antifungal activity against a range of pathogenic fungi, suggesting their potential as effective antimicrobial agents (Tareq et al., 2013).
  • Cancer Research:

    • This compound is among the compounds identified with potential as leads for new antibiotics, especially in the context of cancer research. A review of antibacterial compounds obtained from marine-derived bacteria between 2010 and 2015 highlighted gageomacrolactins as promising candidates for developing new therapeutic agents against various types of cancer (Schinke et al., 2017).
  • Role in Biochemical Pathways and Cell Biology:

    • While not directly related to this compound, the GAGE gene set enrichment analysis method offers insight into related gene expression data analysis. This method, applicable to datasets with varying sample sizes and experimental designs, can aid in understanding the regulatory mechanisms in which compounds like this compound might be involved (Luo et al., 2009).

properties

IUPAC Name

(3Z,5E,8S,9E,11Z,14S,16R,17E,24R)-14,16-dihydroxy-24-methyl-8-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetracosa-3,5,9,11,17-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O10/c1-21-13-7-3-2-4-8-14-22(32)19-23(33)15-9-5-10-16-24(17-11-6-12-18-26(34)38-21)39-30-29(37)28(36)27(35)25(20-31)40-30/h5-6,8-12,14,16,18,21-25,27-33,35-37H,2-4,7,13,15,17,19-20H2,1H3/b9-5-,11-6+,14-8+,16-10+,18-12-/t21-,22+,23+,24-,25+,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEUKSNRFPKEMR-VSIUFNMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCC/C=C/[C@@H](C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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